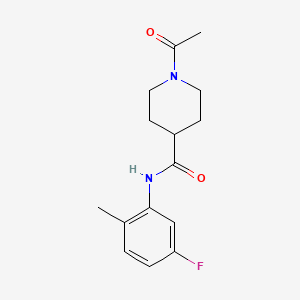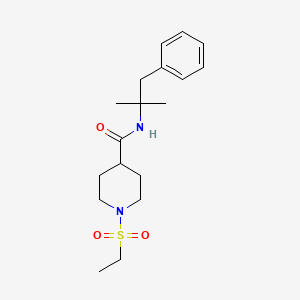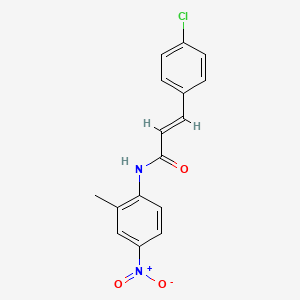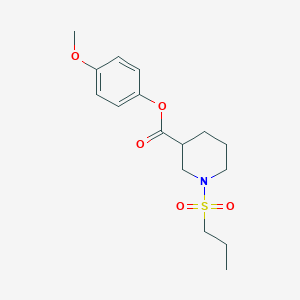
1-acetyl-N-(5-fluoro-2-methylphenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-(5-fluoro-2-methylphenyl)piperidine-4-carboxamide is a synthetic compound with the molecular formula C15H19FN2O2 and a molecular weight of 278.32 g/mol . This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-N-(5-fluoro-2-methylphenyl)piperidine-4-carboxamide typically involves the reaction of 5-fluoro-2-methylaniline with piperidine-4-carboxylic acid, followed by acetylation. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-acetyl-N-(5-fluoro-2-methylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Applications De Recherche Scientifique
1-acetyl-N-(5-fluoro-2-methylphenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, such as analgesic and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 1-acetyl-N-(5-fluoro-2-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-fluoroisobutyrfentanyl: A fluorinated fentanyl analog with similar structural features but different pharmacological properties.
N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide: Another fluorinated piperidine derivative with distinct biological activities.
Uniqueness: 1-acetyl-N-(5-fluoro-2-methylphenyl)piperidine-4-carboxamide is unique due to its specific substitution pattern and the presence of both acetyl and carboxamide functional groups, which contribute to its distinct chemical and biological properties .
Propriétés
IUPAC Name |
1-acetyl-N-(5-fluoro-2-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c1-10-3-4-13(16)9-14(10)17-15(20)12-5-7-18(8-6-12)11(2)19/h3-4,9,12H,5-8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQJMVOZURBWDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![oxalic acid;[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-piperidin-4-ylmethanone](/img/structure/B5354687.png)
![4-(5-methylpyridin-2-yl)-1-[3-(methylthio)propanoyl]piperidin-4-ol](/img/structure/B5354694.png)
![1-[(dimethylamino)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5354719.png)


![7-[2-(ethylthio)propanoyl]-N,N-dimethyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5354735.png)
![1-{[6-(pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}piperidine-3-carboxamide](/img/structure/B5354738.png)

![2-[3,5-dimethyl-4-({methyl[(1-phenyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B5354759.png)
![3-hydroxy-3-{[(trans-4-hydroxycyclohexyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5354763.png)
![(4aS*,8aR*)-1-[3-(methylthio)propyl]-6-(pyrrolidin-1-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5354775.png)


![(6Z)-2-cyclohexyl-6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5354789.png)
